molecular formula C15H23NO B12479892 [(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine

[(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine

Cat. No.: B12479892
M. Wt: 233.35 g/mol
InChI Key: MOLBNKNCTMSTFQ-HNNXBMFYSA-N
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Description

[(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine is an organic compound that features a combination of an aromatic ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine typically involves the reaction of 4-isopropylbenzyl chloride with (2S)-oxolan-2-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones.

    Reduction: The oxolane ring can be reduced to form diols.

    Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include quinones, diols, and various amide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine involves its interaction with specific molecular targets. The aromatic ring can engage in π-π interactions with proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(4-methylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine
  • [(4-ethylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine
  • [(4-tert-butylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine

Uniqueness

[(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine is unique due to the presence of the isopropyl group on the aromatic ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[(2S)-oxolan-2-yl]-N-[(4-propan-2-ylphenyl)methyl]methanamine

InChI

InChI=1S/C15H23NO/c1-12(2)14-7-5-13(6-8-14)10-16-11-15-4-3-9-17-15/h5-8,12,15-16H,3-4,9-11H2,1-2H3/t15-/m0/s1

InChI Key

MOLBNKNCTMSTFQ-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)CNC[C@@H]2CCCO2

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2CCCO2

Origin of Product

United States

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